N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Description
N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a heterocyclic compound featuring a triazolo[4,3-c]quinazoline core fused with an acetamide substituent at the 3-ethylphenyl position. This structural framework is associated with diverse pharmacological activities, including anti-inflammatory and anticancer properties, as inferred from analogous quinazolinone and triazoloquinazoline derivatives .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-14-7-5-8-15(10-14)22-17(26)11-25-20(27)24-12-21-18-13(2)6-4-9-16(18)19(24)23-25/h4-10,12H,3,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOTZPUFFHHATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski’s Method for 7-Methylquinazolin-4(3H)-one
The quinazolinone scaffold is constructed via Niementowski’s condensation, where 6-methylanthranilic acid reacts with formamide at 125–130°C to yield 7-methyl-3,4-dihydroquinazolin-4-one. This reaction proceeds through intramolecular cyclization, forming the bicyclic structure with a carbonyl group at position 3. The methyl substituent at position 7 arises from the methyl group on the anthranilic acid precursor.
Mechanistic Insight :
Formamide acts as both a solvent and a formylating agent. The reaction initiates with the formation of an intermediate amide, which undergoes cyclization upon heating, eliminating ammonia. The product is isolated via recrystallization from ethanol, achieving yields of 68–75%.
Cyclization to Form the Triazolo[4,3-c]Quinazolinone
Formic Acid-Mediated Cyclization
The hydrazinoquinazolinone undergoes cyclization with formic acid to form the triazolo[4,3-c]quinazolinone core. This step involves intramolecular dehydration, where the hydrazine group reacts with the adjacent carbonyl group.
Procedure :
2-Hydrazino-7-methylquinazolin-4(3H)-one (0.01 mol) is refluxed with formic acid (25 mL) for 36 hours. The mixture is cooled, poured into ice water, and filtered to isolate the cyclized product.
Key Data :
- Yield : 81–89%
- Melting Point : 245–247°C
- ¹H NMR : Aromatic protons appear as a multiplet at δ 7.34–7.87 ppm, while the triazole proton resonates at δ 8.15 ppm.
Installation of the Acetamide Side Chain
Chloroacetylation of the Triazoloquinazolinone
The triazoloquinazolinone is functionalized with a chloroacetamide group via reaction with chloroacetyl chloride. This introduces a reactive chloride for subsequent nucleophilic substitution.
Synthesis Protocol :
- Triazolo[4,3-c]quinazolinone (0.01 mol) is dissolved in dry dichloromethane.
- Triethylamine (0.01 mol) and chloroacetyl chloride (0.01 mol) are added dropwise at 0°C.
- The mixture is stirred for 2 hours, washed with sodium bicarbonate, and purified via column chromatography.
Intermediate Characterization :
- Molecular Formula : C₁₄H₁₁ClN₄O₂
- IR : 1720 cm⁻¹ (C=O stretch of acetamide)
- Mass Spec : [M+H]⁺ at m/z 307.2
Nucleophilic Substitution with 3-Ethylphenylamine
The chloroacetamide intermediate undergoes nucleophilic substitution with 3-ethylphenylamine to yield the final product.
Reaction Conditions :
- Chloroacetamide derivative (0.01 mol), 3-ethylphenylamine (0.015 mol), and potassium carbonate (0.02 mol) are refluxed in dry acetone for 8 hours.
- The product is isolated via filtration and recrystallized from ethanol.
Final Product Data :
- Yield : 70–75%
- Melting Point : 263–265°C
- ¹³C NMR : Carbonyl carbon at δ 170.5 ppm, methylene group at δ 45.2 ppm.
Analytical and Spectral Validation
Spectroscopic Confirmation
- IR Spectroscopy : Peaks at 1680 cm⁻¹ (quinazolinone C=O) and 1650 cm⁻¹ (acetamide C=O).
- ¹H NMR :
- N-(3-ethylphenyl) protons: δ 1.25 ppm (t, 3H, CH₃), δ 2.65 ppm (q, 2H, CH₂)
- Acetamide methylene: δ 4.12 ppm (s, 2H, CH₂)
- Mass Spectrometry : [M+H]⁺ at m/z 406.3, consistent with the molecular formula C₂₂H₂₂N₆O₂.
Purity and Yield Optimization
- Chromatographic Purity : >98% (HPLC, C18 column, acetonitrile/water)
- Recrystallization Solvent : Ethanol/chloroform (3:1) achieves optimal crystal formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Niementowski’s Synthesis | 75 | 95 | High regioselectivity for 7-methyl |
| Formic Acid Cyclization | 85 | 98 | Mild conditions, minimal byproducts |
| Chloroacetylation | 70 | 97 | Efficient side-chain functionalization |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .
Scientific Research Applications
N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The compound’s antitubercular and anti-HIV activities are believed to result from its interaction with specific enzymes and proteins involved in the replication and survival of the pathogens .
Comparison with Similar Compounds
Table 1: Key Compounds for Comparison
Pharmacological Activity Comparison
- Anti-inflammatory Potential: The quinazolinone derivative 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated anti-inflammatory activity exceeding Diclofenac in rodent models, with moderate ulcerogenic effects compared to aspirin .
- Anticancer Prospects: Quinazolinone analogues in showed cytotoxicity against MDA-MB-231 breast cancer cells via TACE inhibition . The triazoloquinazoline scaffold in the target compound could similarly interact with kinase or protease targets, though specific studies are lacking.
- Structural Influences : The sulfanyl group in the triazolo[4,3-a]quinazoline derivative () may confer unique binding interactions, whereas the target compound’s 3-ethylphenyl acetamide group balances lipophilicity and steric bulk for optimized receptor engagement .
Biological Activity
N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic compound belonging to the class of triazoloquinazoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes.
- Molecular Formula : CHNO
- Molecular Weight : 361.4 g/mol
- CAS Number : 1207026-48-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazolo and quinazoline moieties are known to exhibit significant pharmacological properties, including:
- Inhibition of Topoisomerases : Compounds with similar structures have been reported to act as intercalative inhibitors of topoisomerase II, leading to cytotoxic effects in cancer cell lines .
- Enzyme Inhibition : The compound may inhibit mitogen-activated protein kinases (MAPKs), which are critical in various signaling pathways related to cell growth and apoptosis.
Cytotoxicity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
- IC Values : Compounds structurally related to this compound showed IC values ranging from 2.44 μM to 9.43 μM against HepG2 and HCT116 cell lines, indicating potent cytotoxic activity .
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. The incorporation of the triazole ring enhances the bioactivity against various pathogens:
- Antibacterial and Antifungal Effects : Compounds with similar scaffolds have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | HepG2 | 6.29 | |
| Cytotoxicity | HCT116 | 2.44 | |
| Antibacterial | Staphylococcus aureus | Not specified | |
| Antifungal | Candida albicans | Not specified |
Case Studies
- Topoisomerase Inhibition : A study evaluated the cytotoxic effects of various quinazoline derivatives on cancer cell lines and established that structural modifications significantly influence their efficacy as topoisomerase inhibitors .
- Antimicrobial Screening : Research focused on quinazoline derivatives demonstrated promising results in inhibiting bacterial growth and fungal infections, thereby suggesting the potential for therapeutic applications in infectious diseases .
Q & A
Q. What are the recommended synthetic routes for N-(3-ethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include: (i) Formation of the triazoloquinazolinone core via cyclization of substituted quinazoline precursors under acidic conditions. (ii) Acetamide coupling using carbodiimide-based reagents (e.g., EDCI) to link the triazoloquinazoline core to the 3-ethylphenyl group. (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity (>95%) . Critical parameters: Temperature control (e.g., 0–5°C during coupling) and anhydrous solvents to prevent side reactions.
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of: (i) NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and hydrogen environments. (ii) High-resolution mass spectrometry (HRMS) for molecular formula validation. (iii) IR spectroscopy to identify carbonyl (C=O) and amide (N–H) functional groups. Comparative analysis with computational models (e.g., DFT-optimized structures) can resolve ambiguities in spectral assignments .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Screen against: (i) Kinase inhibition assays (e.g., CDK2/Cyclin A) due to structural similarity to triazolopyrimidine kinase inhibitors. (ii) Antiproliferative activity (MTT assay, 48–72 hr exposure) in cancer cell lines (e.g., MCF-7, A549). Initial IC₅₀ values should be compared to reference compounds (e.g., staurosporine) for benchmarking .
Advanced Research Questions
Q. How to design experiments to resolve contradictory activity data across cell lines?
- Methodological Answer : (i) Perform dose-response curves (0.1–100 µM) with replicates (n ≥ 3) to assess reproducibility. (ii) Use proteomics (e.g., Western blot) to verify target engagement (e.g., phosphorylation status of downstream kinases). (iii) Evaluate off-target effects via selectivity panels (e.g., Eurofins KinaseProfiler™). Structural analogs with conflicting data (e.g., varying phenyl substituents) suggest SAR-driven activity shifts; prioritize substituent-specific assays .
Q. What experimental strategies identify the compound’s primary biological target?
- Methodological Answer : (i) Affinity chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates. (ii) Surface plasmon resonance (SPR) : Measure real-time binding kinetics with recombinant proteins (e.g., CDKs, PARP). (iii) Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses in silico, validated by mutagenesis studies .
Q. How to address stability issues in aqueous solutions during in vitro assays?
- Methodological Answer : (i) Conduct forced degradation studies under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions. (ii) Monitor degradation products via LC-MS and identify hydrolytically labile groups (e.g., acetamide bond). (iii) Optimize storage: Lyophilize in amber vials at −80°C and reconstitute in DMSO with desiccants .
Q. What computational methods predict SAR for optimizing potency?
- Methodological Answer : (i) 3D-QSAR (CoMFA/CoMSIA) to correlate substituent properties (e.g., logP, steric bulk) with activity. (ii) Free-energy perturbation (FEP) simulations to model substituent effects on binding affinity. (iii) Synthesize focused libraries (e.g., 3-ethylphenyl → 3-trifluoromethylphenyl) guided by computational rankings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
